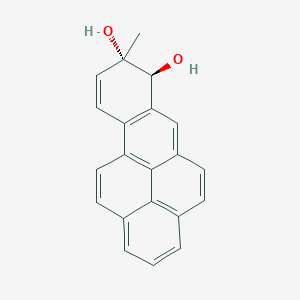
7,8-Ddmbp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Ddmbp, also known as this compound, is a useful research compound. Its molecular formula is C21H16O2 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Mechanism of Action:
7,8-DHF is recognized for its ability to activate tropomyosin receptor kinase B (TrkB), which is critical for neuroprotection and cognitive function. It mimics the action of brain-derived neurotrophic factor (BDNF), promoting neuronal survival and differentiation.
Case Studies:
- Cognitive Enhancement: Research indicates that 7,8-DHF administration improves cognitive performance in various animal models. For instance, a study demonstrated that it enhances memory retention in mice subjected to stress conditions .
- Neurodegenerative Diseases: In models of Alzheimer's disease, 7,8-DHF has been shown to reduce amyloid-beta plaque formation and improve synaptic plasticity .
Antidepressant Properties
Clinical Relevance:
The compound exhibits potential antidepressant effects by modulating neurotransmitter systems. Its ability to enhance BDNF signaling pathways has been linked to improvements in mood and anxiety levels.
Research Findings:
- A study reported that chronic treatment with 7,8-DHF significantly reduced depressive-like behaviors in rodent models . This effect was associated with increased levels of BDNF in the hippocampus.
Anti-inflammatory Effects
Biological Impact:
7,8-DHF has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in neuroinflammation.
Experimental Evidence:
- In vitro studies have shown that 7,8-DHF reduces the expression of inflammatory markers in microglial cells exposed to lipopolysaccharide (LPS), suggesting its potential as a therapeutic agent for neuroinflammatory conditions .
Applications in Cancer Research
Mechanisms of Action:
Recent studies indicate that 7,8-DHF may inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.
Notable Findings:
- In breast cancer cell lines, 7,8-DHF exhibited cytotoxic effects by inducing cell cycle arrest and apoptosis . This positions it as a candidate for further investigation in cancer therapeutics.
Cardiovascular Health
Protective Effects:
Emerging evidence suggests that 7,8-DHF may confer cardiovascular benefits through its antioxidant properties and ability to improve endothelial function.
Research Insights:
- Animal studies have indicated that 7,8-DHF treatment leads to improved vascular reactivity and reduced oxidative stress markers .
Data Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neuroprotection | TrkB activation | Enhances cognitive function; reduces amyloid plaques |
| Antidepressant | BDNF signaling modulation | Alleviates depressive behaviors in rodent models |
| Anti-inflammatory | Inhibition of cytokines | Reduces inflammation in microglial cells |
| Cancer research | Induction of apoptosis | Cytotoxic effects on breast cancer cell lines |
| Cardiovascular health | Antioxidant effects; endothelial function | Improves vascular reactivity; reduces oxidative stress |
Eigenschaften
CAS-Nummer |
89524-80-1 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(7S,8S)-8-methyl-7H-benzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C21H16O2/c1-21(23)10-9-15-16-8-7-13-4-2-3-12-5-6-14(19(16)18(12)13)11-17(15)20(21)22/h2-11,20,22-23H,1H3/t20-,21-/m0/s1 |
InChI-Schlüssel |
HKORPCYPDGWFEZ-SFTDATJTSA-N |
SMILES |
CC1(C=CC2=C(C1O)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Isomerische SMILES |
C[C@@]1(C=CC2=C([C@@H]1O)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Kanonische SMILES |
CC1(C=CC2=C(C1O)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Synonyme |
7,8-DDMBP 7,8-dihydroxy-7,8-dihydro-8-methylbenzo(a)pyrene trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo(a)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















